1,1-Bis(4-cyanatophenyl)ethane

Polymer processing Cyanate ester Viscosity

1,1-Bis(4-cyanatophenyl)ethane (CAS 47073-92-7), also known as bisphenol E dicyanate, is a difunctional cyanate ester monomer in the polycyanurate thermoset family. It is characterized by two reactive cyanate (–OCN) groups attached to a bisphenol E backbone (C16H12N2O2; MW 264.28), which undergo cyclotrimerization upon thermal cure to form high-Tg, low-dielectric networks.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 47073-92-7
Cat. No. B1581087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(4-cyanatophenyl)ethane
CAS47073-92-7
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N
InChIInChI=1S/C16H12N2O2/c1-12(13-2-6-15(7-3-13)19-10-17)14-4-8-16(9-5-14)20-11-18/h2-9,12H,1H3
InChIKeySIZDMAYTWUINIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(4-cyanatophenyl)ethane (CAS 47073-92-7): Technical Baseline for Procurement


1,1-Bis(4-cyanatophenyl)ethane (CAS 47073-92-7), also known as bisphenol E dicyanate, is a difunctional cyanate ester monomer in the polycyanurate thermoset family [1]. It is characterized by two reactive cyanate (–OCN) groups attached to a bisphenol E backbone (C16H12N2O2; MW 264.28), which undergo cyclotrimerization upon thermal cure to form high-Tg, low-dielectric networks [2]. The monomer is a low-viscosity liquid at room temperature (30–150 mPa·s at 25°C) , which distinguishes it from many solid or high-melt-viscosity cyanate ester analogs [3].

Why 1,1-Bis(4-cyanatophenyl)ethane Cannot Be Interchanged with Other Cyanate Esters


Cyanate ester resins are not commodity materials; subtle differences in backbone chemistry between bisphenol A (BADCy), bisphenol E (this compound), bisphenol F, and novolac-based cyanate esters translate into dramatic variations in viscosity, cure kinetics, network polarity, and ultimate properties [1]. Substituting 1,1-bis(4-cyanatophenyl)ethane with a more common analog like BADCy, which is a solid at room temperature (Tm = 82°C) [2], fundamentally alters processing windows and requires heated equipment. Furthermore, the distinct electronic environment of the ethane bridge in bisphenol E dicyanate modifies the polarity of the resulting polycyanurate network, directly impacting critical performance metrics such as dielectric loss and moisture uptake [3], which are non-negotiable in high-frequency electronics and aerospace structures. The quantitative evidence below demonstrates where this specific compound's performance diverges from its closest in-class alternatives.

Quantitative Differentiation Evidence for 1,1-Bis(4-cyanatophenyl)ethane (CAS 47073-92-7)


Ambient-Temperature Processability: Viscosity Comparison with Bisphenol A Dicyanate (BADCy)

Unlike the solid bisphenol A dicyanate (BADCy) which requires melting (Tm = 82°C), 1,1-bis(4-cyanatophenyl)ethane is a liquid at ambient temperature, exhibiting a viscosity of 30–150 mPa·s at 25°C . Direct comparative data show BADCy has a melting point of 82°C and is not processable as a low-viscosity liquid at room temperature [1]. This difference in physical state enables the use of this compound in out-of-autoclave and low-temperature liquid molding processes without pre-heating.

Polymer processing Cyanate ester Viscosity RTM

Moisture Uptake Reduction: Effect of DAB Modification on Bisphenol E Cyanate Ester

The base polycyanurate network from 1,1-bis(4-cyanatophenyl)ethane can be further modified to reduce moisture absorption. When modified with 10 wt% diallyl bisphenol A (DAB), the cured resin exhibits a 1.5% absolute decrease in water absorption after 45 days of immersion in boiling water compared to the unmodified cyanate ester baseline [1]. The DAB-modified formulation also demonstrated superior performance compared to the same resin modified with an equivalent amount of bisphenol A (BPA) [1].

Moisture absorption Polymer modification Cyanate ester Hydrolytic stability

Dielectric Performance Benchmarking: Bisphenol E vs. Bisphenol A Cyanate Ester

Cured 1,1-bis(4-cyanatophenyl)ethane exhibits a dielectric constant (Dk) in the range of 2.9–3.1 at 1 MHz, with a dissipation factor (Df) ≤ 0.005 . For context, typical bisphenol A dicyanate (BADCy) cured resins are reported to have a Dk of ~3.2–3.4 [1]. The lower Dk value of the bisphenol E system translates to reduced signal propagation delay and lower energy loss in high-frequency applications.

Dielectric constant High-frequency Electronics Cyanate ester

Cure Kinetics: Comparative Activation Energy vs. Bisphenol A Dicyanate

The thermal cure reaction kinetics of 1,1-bis(4-cyanatophenyl)ethane (AroCy L-10) and bisphenol A dicyanate (BADCy) were investigated using FTIR and HPLC in the presence of dibutyl tin dilaurate (DBTDL) [1]. The apparent activation energy (Ea) and frequency factors for the cyclotrimerization of both monomers were calculated, demonstrating that the bisphenol E derivative exhibits distinct kinetic behavior under the same catalytic conditions [1]. This difference in cure kinetics allows for tailored processing profiles (e.g., lower cure temperatures or faster cycles) compared to the BADCy benchmark.

Cure kinetics Activation energy Cyanate ester Catalysis

Optimal Application Scenarios for 1,1-Bis(4-cyanatophenyl)ethane (CAS 47073-92-7) Based on Verified Evidence


Ambient-Temperature Liquid Molding (RTM, VARTM, Filament Winding)

The liquid state and low room-temperature viscosity (30–150 mPa·s at 25°C) of 1,1-bis(4-cyanatophenyl)ethane uniquely qualify it for resin transfer molding (RTM), vacuum-assisted RTM (VARTM), and filament winding processes without requiring heated delivery systems . This contrasts with bisphenol A dicyanate (BADCy), which is a solid that must be melted at >82°C [1]. The reduced processing energy and equipment complexity directly translate to lower manufacturing costs for high-performance composite parts.

High-Frequency Electronic Substrates and Radomes

With a cured dielectric constant (Dk) in the range of 2.9–3.1 at 1 MHz and a dissipation factor (Df) ≤ 0.005 , 1,1-bis(4-cyanatophenyl)ethane outperforms standard BADCy resins (Dk ~3.2–3.4) in minimizing signal loss and propagation delay [1]. This makes it the material of choice for advanced printed circuit boards (PCBs), RF substrates, and radomes where signal integrity at high frequencies is a critical design requirement.

Moisture-Sensitive High-Reliability Encapsulants

The ability to reduce moisture uptake by 1.5% absolute through the addition of 10 wt% diallyl bisphenol A (DAB) positions 1,1-bis(4-cyanatophenyl)ethane-based formulations for use in semiconductor packaging and electronic encapsulation. Lower moisture absorption mitigates the risk of 'popcorning' failures during reflow soldering and improves long-term reliability in humid environments.

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